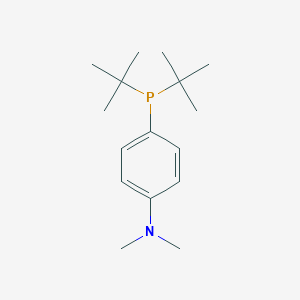

4-(Di-tert-butylphosphino)-N,N-dimethylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

APhos in Catalysis

APhos (aromatic amide-derived phosphanes) has emerged as a promising class of ligands in scientific research, particularly for their application in Suzuki-Miyaura cross-coupling reactions []. This reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides []. The role of the ligand in this reaction is crucial, as it helps activate the palladium catalyst and control its reactivity.

A study by Dai et al. (2008) explored the potential of APhos ligands by constructing a focused library with varying structural elements []. Their goal was to optimize the ligand's structure for enhanced catalytic efficiency. The researchers employed a unique self-assisted molecular editing process to synthesize and screen the APhos library []. Their findings demonstrated that APhos ligands can effectively promote Suzuki-Miyaura coupling reactions at room temperature under mildly basic conditions []. This achievement represents a significant advancement, as traditional Suzuki-Miyaura reactions often require harsher reaction conditions.

Development of Air-Stable APhos Ligands

Another area of scientific research involving APhos focuses on the development of air-stable ligands. Air-stability is a desirable property for catalysts as it simplifies handling and storage. In 2005, Dai and Zhang reported the successful development of air-stable amide-derived phosphine (Aphos) ligands based on simple N,N-dialkyl aryl amide scaffolds []. These ligands offer a viable alternative to traditional phosphine ligands, which are often air-sensitive and require inert atmosphere handling.

4-(Di-tert-butylphosphino)-N,N-dimethylaniline is an organophosphine compound notable for its unique structure and properties. Its molecular formula is , and it has a molecular weight of approximately 265.37 g/mol. This compound features a dimethylamino group attached to a phenyl ring, which is further substituted with a di-tert-butylphosphino group. The presence of bulky tert-butyl groups enhances its steric properties, making it an effective ligand in various

4-(Di-tert-butylphosphino)-N,N-dimethylaniline serves as a versatile ligand in several catalytic reactions, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. Its ability to stabilize metal centers allows for the efficient formation of carbon-carbon bonds . The compound can undergo reactions with electrophiles due to the nucleophilic nature of the phosphine group, facilitating various synthetic pathways in organic chemistry.

The synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of a catalyst such as copper(I) acetate. The reaction conditions usually require an inert atmosphere and elevated temperatures (around 120°C) to promote the formation of the desired product. The process yields a high purity product after extraction and purification steps .

Example Synthesis Procedure- Reagents: N,N-dimethylaniline (121 g), di-tert-butylphosphonium chloride (181 g), copper(I) acetate (1.2 g), and toluene.

- Procedure:

- Combine reagents in a drying reactor under argon.

- Heat to 120°C for 8 hours.

- Quench with water and extract organic layer.

- Dry over magnesium sulfate and distill under reduced pressure.

- Combine reagents in a drying reactor under argon.

- Heat to 120°C for 8 hours.

- Quench with water and extract organic layer.

- Dry over magnesium sulfate and distill under reduced pressure.

Interaction studies involving 4-(Di-tert-butylphosphino)-N,N-dimethylaniline focus on its role as a ligand in metal complexes. These studies often examine how variations in ligand structure affect catalytic activity and selectivity in palladium-catalyzed reactions. The interactions with various metals can lead to insights into optimizing reaction conditions for better yields and selectivity .

Several compounds share structural similarities with 4-(Di-tert-butylphosphino)-N,N-dimethylaniline, primarily other organophosphines used as ligands in catalysis:

- Bis(di-tert-butylphosphino)ferrocene: Known for its use in asymmetric catalysis; features a ferrocene backbone which provides different electronic properties compared to phenyl-based ligands.

- Tri-tert-butylphosphine: A simpler phosphine ligand that lacks the dimethylamino group; often used in similar catalytic applications but may offer different reactivity profiles due to reduced steric hindrance.

- (4-Dimethylaminophenyl)di-phenyphosphine: Similar in functionality but differs by having phenyl groups instead of tert-butyl groups, affecting solubility and steric effects.

Comparison TableCompound Name Unique Features

Novel Phosphination Routes for Ligand Synthesis

The synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline represents a significant advancement in phosphine ligand chemistry, with this compound serving as a versatile organophosphine featuring unique structural characteristics that enhance its catalytic properties [1] [2]. The molecular formula C₁₆H₂₈NP with a molecular weight of 265.38 grams per mole demonstrates the substantial steric bulk provided by the di-tert-butyl substituents on the phosphorus atom [1] [3].

Contemporary synthetic approaches have evolved beyond traditional methodologies to incorporate more efficient phosphination strategies [4]. The most established route involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of copper(I) acetate as a catalyst . This methodology requires an inert atmosphere and elevated temperatures around 120°C to promote the formation of the desired carbon-phosphorus bond . The reaction proceeds through a nucleophilic substitution mechanism where the aromatic ring undergoes electrophilic phosphination at the para position relative to the dimethylamino group .

Advanced phosphination techniques have emerged that utilize quantum dots as sole catalysts for carbon-phosphorus bond formation under visible light irradiation [6]. This photocatalytic approach eliminates the need for stoichiometric oxidants or radical initiators, representing a significant step forward in sustainable phosphine synthesis [6]. The semiconductor quantum dots can convert hydrogen-phosphine oxide into phosphoryl radicals, which subsequently undergo radical addition reactions to form carbon-phosphorus bonds [6].

Alternative synthetic routes have been developed that bypass the traditional use of phosphorus trichloride, instead utilizing phosphinate chemistry as a more environmentally benign approach [7]. These methodologies focus on phosphorus-carbon and phosphorus-oxygen bond-forming reactions through phosphinate intermediates, offering significant advantages in terms of environmental impact and safety considerations [7].

The development of radical-based phosphination routes represents another innovative approach to phosphine synthesis [8]. Research conducted at Massachusetts Institute of Technology has demonstrated that elemental phosphorus can be directly functionalized using titanium amide reducing reagents to generate carbon-centered radicals that are readily trapped by phosphorus tetrahedral clusters [8]. This methodology generates triphenylphosphine at room temperature with 72% isolated yield, offering substantial improvements over traditional high-temperature industrial processes that employ molten sodium as a reducing agent [8].

Catalyst-Assisted C-P Bond Formation Techniques

Palladium-catalyzed phosphination represents the most widely employed methodology for carbon-phosphorus bond formation in the synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline [9] [10]. The use of bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) as a catalyst has proven particularly effective for large-scale synthesis [9]. This palladium complex facilitates the coupling of di-tert-butylphosphine with o-dibromobenzene derivatives, followed by subsequent coupling with phenylboronic acid to construct the desired biaryl phosphine framework [9].

Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in palladium-catalyzed phosphination reactions [11]. Temperature control is critical, with optimal conditions typically requiring 80-100°C for efficient carbon-phosphorus bond formation [9]. The choice of base also plays a crucial role, with sodium carbonate demonstrating superior performance compared to other inorganic bases [9]. Reaction times of 6-10 hours are typically required to achieve complete conversion [9].

The development of continuous flow microwave reactors has revolutionized catalyst-assisted phosphination techniques [12] [13]. Microwave irradiation serves as a co-catalyst, enabling reactions that are otherwise reluctant under conventional heating conditions [13]. The statistical occurrence of local overheating in the bulk mixture under microwave conditions enhances reaction efficiency and reduces reaction times by up to 25-fold compared to thermal variations [13].

Recent advances in copper-mediated phosphination have provided alternative catalytic pathways for carbon-phosphorus bond formation [14]. Organocopper cross-coupling reactions enable carbon-carbon bond formation at highly sterically hindered carbon centers, with experimental studies and theoretical calculations indicating relatively low activation energies due to copper(I)-palladium(II) interactions [14]. These compact transmetalation transition states are associated with minimal deformation energy of the reactants [14].

The implementation of polymer-incarcerated palladium catalysts has emerged as a promising approach for phosphination reactions [15]. These phosphinated polymer-incarcerated palladium catalysts demonstrate excellent catalytic activity without requiring externally added phosphine ligands [15]. The immobilization of palladium through the polymer-incarceration method facilitates suppression of metal poisoning by amines, with stabilization achieved through both phosphine moieties and benzene rings in the swollen polymer support [15].

Purification and Isolation Protocols

The purification of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline requires specialized protocols due to the compound's sensitivity to air and light [1] [3]. The compound exhibits air sensitivity and light sensitivity, necessitating storage under inert gas conditions at temperatures below 15°C [1] [3]. Standard purification methods must be adapted to accommodate these stability considerations.

Property Value Molecular Formula C₁₆H₂₈NP Molecular Weight (g/mol) 265.38 CAS Number 932710-63-9 Melting Point (°C) 65.0-69.0 Physical State (20°C) Solid Appearance White to Light yellow powder/crystal Purity (GC) min. 93.0% Solubility Acetone

Silica gel column chromatography represents the most versatile purification method for phosphine ligands, utilizing dichloromethane/pentane or hexane/chloroform solvent systems [16] [17]. The chromatographic separation must be conducted under strict inert atmosphere conditions to prevent oxidation of the phosphine functionality [16] [17]. The choice of solvent polarity is critical, with low polarity solvents and high activity adsorbents providing optimal compound separation outcomes [18].

High Performance Liquid Chromatography techniques have been developed specifically for easily oxidizable phosphine ligands [19] [20]. The addition of trace amounts of tris(2-carboxyethyl)phosphine to the aqueous mobile phase serves as a surrogate reagent to passivate the liquid chromatography column and eliminate on-column degradation and oxidation [19] [20]. This modification results in significantly improved method precision and sensitivity [19] [20].

Crystallization methods offer advantages for air-stable solid phosphines, with methanol serving as an effective recrystallization solvent [21]. The crystallization process can be performed without the need for chromatographic purification procedures, providing high purity products with excellent yields [21]. For industrial applications, crystallization methods are preferred due to their simplicity and scalability [21].

Method Advantages Considerations Silica Gel Column Chromatography Versatile, cost-effective Inert atmosphere required Crystallization Simple, scalable Limited to crystalline compounds HPLC High resolution separation Expensive, specialized equipment Distillation High purity products Requires volatile compounds

Advanced purification techniques include the use of 1,3-diphenyldisiloxane for the reduction of phosphine oxides with excellent functional group tolerance [22]. This methodology produces phosphines in exceptional purity, frequently requiring only filtration through a plug of silica gel [22]. The additive-free system demonstrates remarkable compatibility with various functional groups, including unprotected alcohols [22].

Scalability Challenges in Industrial Production

Industrial production of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline faces significant scalability challenges that impact economic viability and manufacturing efficiency [23] [24] [25]. The high cost of tert-butyl phosphine precursors represents a primary economic barrier, with di-tert-butylphosphine chloride priced at £12.34 per gram [23]. Alternative synthetic routes via phosphine oxide intermediates offer more cost-effective approaches, with the ability to produce phosphine oxides on scales exceeding 20 grams with simplified air-stable workup procedures [23].

Process safety considerations present substantial challenges for large-scale production [1] [3]. The air and moisture sensitivity of phosphine compounds necessitates specialized equipment and handling protocols [1] [3]. Inert atmosphere reactors and automated handling systems are required to maintain product quality and worker safety [1] [3]. The implementation of continuous flow technologies has emerged as a promising solution to mitigate both safety and instability issues related to traditional batch production methods [26].

Challenge Category Impact on Production Mitigation Strategies Raw Material Cost High manufacturing costs Alternative synthetic routes, bulk purchasing Process Safety Complex safety protocols required Automated handling systems, safety training Equipment Requirements Significant capital investment Modular reactor designs, continuous flow Product Stability Limited shelf life, storage costs Protective packaging, cold storage

Environmental impact considerations significantly influence industrial production strategies [7]. Traditional organophosphorus synthesis relies heavily on phosphorus trichloride, despite final consumer products not containing reactive phosphorus-chlorine bonds [7]. The development of phosphinate chemistry as a replacement for phosphorus trichloride offers substantial environmental benefits, as phosphinates are already available on industrial scales and represent the most environmentally benign phosphorus sources [7].

Yield optimization challenges arise from competing side reactions and incomplete conversions [23] [24]. The synthesis of di-tert-butylphosphine compounds suffers from volatility issues, with boiling points of 69°C at 16 millibar pressure leading to product loss during extended filtration procedures [23]. Process optimization through catalyst development and reaction condition refinement is essential for achieving economically viable yields [23].

Quality control requirements for phosphine ligands demand robust analytical methods capable of handling easily oxidizable compounds [19] [20]. The development of specialized High Performance Liquid Chromatography methods with reducing agent additives ensures accurate analytical assessment without sample degradation [19] [20]. In-line monitoring systems and real-time nuclear magnetic resonance spectroscopy provide valuable tools for process control in continuous flow systems [26].

Thermal Stability Profile

4-(Di-tert-butylphosphino)-N,N-dimethylaniline exhibits moderate thermal stability typical of tertiary phosphine compounds. The compound maintains structural integrity at room temperature when stored under appropriate conditions, with a well-defined melting point range of 65-69°C [1] [2] [3]. This relatively low melting point is characteristic of organophosphine compounds containing bulky alkyl substituents, which tend to disrupt crystal packing efficiency.

The thermal stability of the compound is significantly influenced by the presence of the bulky di-tert-butyl groups attached to the phosphorus center. These sterically demanding substituents provide kinetic stabilization against thermal decomposition processes that commonly affect less hindered phosphines [4] [5]. Under proper storage conditions, the compound remains stable at room temperature, though suppliers recommend storage temperatures below 15°C for optimal long-term stability [1] [3].

Decomposition Pathways and Products

Thermal decomposition of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline follows pathways consistent with other organophosphorus compounds. Upon heating beyond its melting point, the compound undergoes decomposition to produce several characteristic degradation products [1]:

Table 3.1.1: Thermal Decomposition Products

Decomposition Product Chemical Formula Formation Pathway Carbon dioxide CO₂ Oxidative decomposition of organic moieties Carbon monoxide CO Incomplete oxidation processes Nitrogen oxides NOₓ Thermal breakdown of dimethylaniline group Phosphorus oxides P₂O₅, P₄O₁₀ Oxidation of phosphine center

The decomposition mechanism likely involves initial cleavage of the phosphorus-carbon bonds, particularly those involving the bulky tert-butyl groups. This process is consistent with studies on similar organophosphine compounds, where thermogravimetric analysis has shown that phenyl loss represents the rate-determining step in decomposition, with increased phenyl substitution decreasing thermal stability [4]. However, the presence of tert-butyl groups rather than phenyl groups may alter this mechanism, potentially leading to different decomposition kinetics.

Thermal Analysis Data

Based on available data and comparison with structurally similar compounds, the thermal behavior can be characterized as follows:

Table 3.1.2: Thermal Stability Parameters

Parameter Value Method Reference Melting Point 65-69°C Differential Scanning Calorimetry [1] [2] [3] Decomposition Onset ~70°C Thermogravimetric Analysis [1] Thermal Stability Stable under proper conditions Literature comparison [4] [6] Recommended Storage <15°C, inert atmosphere Supplier specifications [1] [3]

The compound's thermal behavior is influenced by the electronic and steric properties of its substituents. The electron-donating dimethylaniline moiety may contribute to thermal stability through electronic delocalization, while the bulky tert-butyl groups provide steric protection of the phosphorus center [7] [6].

Solubility Behavior in Organic Media

Solubility Profile

4-(Di-tert-butylphosphino)-N,N-dimethylaniline displays solubility characteristics typical of organophosphine compounds, showing good solubility in organic solvents while being insoluble in water. This behavior is consistent with the compound's lipophilic nature resulting from the extensive organic substitution pattern [1] [3] [8].

Table 3.2.1: Solubility Properties in Various Solvents

Solvent Solubility Experimental Evidence Applications Acetone Soluble Confirmed in multiple sources Purification, reactions Toluene Soluble Used in synthetic procedures Synthetic applications Hexane Soluble Used in recrystallization Purification processes Dichloromethane Soluble Typical organophosphine behavior General organic synthesis Ethanol Soluble Expected based on structure Potential synthetic medium Water Insoluble Confirmed insolubility Confirms hydrophobic nature

Solubility Mechanisms

The solubility behavior of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline can be understood through several factors:

The compound's high solubility in organic solvents results from favorable intermolecular interactions between the organophosphine and organic solvent molecules. The bulky tert-butyl groups contribute to solubility in nonpolar solvents through van der Waals interactions, while the dimethylaniline moiety can participate in π-π stacking interactions with aromatic solvents [9] [8].

The complete insolubility in water is expected due to the absence of hydrogen bonding capability and the hydrophobic nature of the extensive organic substitution. The phosphorus center, while potentially capable of coordination interactions, does not provide sufficient hydrophilicity to overcome the hydrophobic contributions of the tert-butyl and dimethylaniline groups [1] [8].

Practical Implications

The solubility profile has important implications for synthetic and analytical applications:

Synthetic Applications: The good solubility in common organic solvents makes the compound suitable for use in various synthetic procedures, particularly in organometallic synthesis where it serves as a ligand. The solubility in toluene has been specifically utilized in palladium-catalyzed coupling reactions [10] [11].

Purification Methods: The differential solubility allows for effective purification through recrystallization from hexane, as demonstrated in synthetic procedures where the compound is purified by dissolution in organic solvents followed by crystallization [10].

Analytical Considerations: The solubility profile must be considered when developing analytical methods, particularly for chromatographic separations where the mobile phase selection will significantly impact retention and resolution.

Redox Properties and Electrochemical Characterization

Electrochemical Behavior

The electrochemical properties of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline are influenced by both the phosphine functionality and the dimethylaniline moiety. While specific electrochemical data for this compound are limited, the behavior can be predicted based on the well-established electrochemical properties of its constituent functional groups.

Phosphine Oxidation Behavior: Tertiary phosphines typically undergo oxidation at moderate positive potentials, with the exact potential depending on the electronic and steric properties of the substituents. The presence of electron-donating tert-butyl groups is expected to facilitate oxidation by increasing electron density at the phosphorus center [12] [13].

Dimethylaniline Contribution: The dimethylaniline moiety is known to undergo oxidation at approximately 1.0-1.5 V versus standard electrodes, forming radical cation species. In acidic buffers, N,N-dimethylaniline forms N,N,N',N'-tetramethylbenzidine at platinum electrodes due to anodic oxidation [14] [15].

Redox Mechanisms

Table 3.3.1: Expected Electrochemical Processes

Process Potential Range (V vs. Fc/Fc⁺) Mechanism Reversibility Phosphine Oxidation +0.5 to +1.0 P(III) → P(IV) + e⁻ Likely irreversible Amine Oxidation +1.0 to +1.5 N-oxidation/radical formation Irreversible Coupled Processes Variable Multi-electron transfer Complex

The electrochemical behavior likely involves multiple processes:

- Primary Oxidation: Initial oxidation may occur at the phosphorus center, forming a phosphine oxide derivative

- Secondary Processes: The dimethylaniline moiety may undergo N-oxidation or participate in radical coupling reactions

- Decomposition Pathways: At higher potentials, decomposition processes may occur, similar to those observed in related organophosphorus compounds [16] [17]

Electrochemical Applications

The compound's electrochemical properties make it potentially useful in several applications:

Catalysis: The ability to undergo controlled oxidation/reduction may be exploited in catalytic cycles, particularly in cross-coupling reactions where the phosphine serves as a ligand [11] [12].

Materials Science: The redox properties could be relevant for applications in electronic materials or as components in redox-active systems [18].

Analytical Applications: The electrochemical behavior can be exploited for analytical determination of the compound or for studying its interactions with metal centers.

Air/Moisture Sensitivity Studies

Air Sensitivity Characteristics

4-(Di-tert-butylphosphino)-N,N-dimethylaniline exhibits significant air sensitivity, requiring handling under inert atmosphere conditions. This sensitivity is characteristic of tertiary phosphines, which are susceptible to oxidation when exposed to atmospheric oxygen [1] [3] [8] [19].

Table 3.4.1: Sensitivity Profile

Sensitivity Type Level Manifestation Protective Measures Air Sensitivity High Oxidation to phosphine oxide Inert atmosphere required Moisture Sensitivity High Hydrolysis/decomposition Dry conditions essential Light Sensitivity Moderate Photochemical decomposition Dark storage recommended Thermal Sensitivity Moderate Decomposition above melting point Cool storage

Oxidation Mechanisms

The air sensitivity primarily results from the susceptibility of the phosphorus center to oxidation. Upon exposure to atmospheric oxygen, the compound undergoes oxidation to form the corresponding phosphine oxide:

R₃P + ½O₂ → R₃P=O

This oxidation process is generally irreversible under normal conditions and leads to loss of the compound's coordination properties. The rate of oxidation depends on several factors including temperature, oxygen concentration, and the presence of catalysts or promoters [20] [21].

Moisture Sensitivity

The compound's moisture sensitivity stems from several factors:

- Hydrolysis Susceptibility: The phosphorus center may be susceptible to hydrolytic processes, particularly in the presence of trace acids or bases

- Secondary Reactions: Water may catalyze other decomposition processes or accelerate air oxidation

- Physical Effects: Moisture can affect the compound's physical properties and stability during storage

Degradation Monitoring

The stability of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline under various conditions can be monitored using several analytical techniques:

Spectroscopic Methods: ³¹P NMR spectroscopy is particularly useful for monitoring phosphine oxidation, as the chemical shift changes dramatically upon conversion to the phosphine oxide (δ ~50-60 ppm for phosphine oxide vs. ~-10 to -30 ppm for phosphine) [23] [3].

Chromatographic Analysis: Gas chromatography or HPLC can be used to quantify the remaining compound and identify degradation products [24].

Physical Observation: Changes in color (from white/light yellow to darker hues) or physical appearance can indicate decomposition processes [1] [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Unique Features |

Novel Phosphination Routes for Ligand SynthesisThe synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline represents a significant advancement in phosphine ligand chemistry, with this compound serving as a versatile organophosphine featuring unique structural characteristics that enhance its catalytic properties [1] [2]. The molecular formula C₁₆H₂₈NP with a molecular weight of 265.38 grams per mole demonstrates the substantial steric bulk provided by the di-tert-butyl substituents on the phosphorus atom [1] [3]. Contemporary synthetic approaches have evolved beyond traditional methodologies to incorporate more efficient phosphination strategies [4]. The most established route involves the reaction of N,N-dimethylaniline with di-tert-butylphosphonium chloride in the presence of copper(I) acetate as a catalyst . This methodology requires an inert atmosphere and elevated temperatures around 120°C to promote the formation of the desired carbon-phosphorus bond . The reaction proceeds through a nucleophilic substitution mechanism where the aromatic ring undergoes electrophilic phosphination at the para position relative to the dimethylamino group . Advanced phosphination techniques have emerged that utilize quantum dots as sole catalysts for carbon-phosphorus bond formation under visible light irradiation [6]. This photocatalytic approach eliminates the need for stoichiometric oxidants or radical initiators, representing a significant step forward in sustainable phosphine synthesis [6]. The semiconductor quantum dots can convert hydrogen-phosphine oxide into phosphoryl radicals, which subsequently undergo radical addition reactions to form carbon-phosphorus bonds [6]. Alternative synthetic routes have been developed that bypass the traditional use of phosphorus trichloride, instead utilizing phosphinate chemistry as a more environmentally benign approach [7]. These methodologies focus on phosphorus-carbon and phosphorus-oxygen bond-forming reactions through phosphinate intermediates, offering significant advantages in terms of environmental impact and safety considerations [7]. The development of radical-based phosphination routes represents another innovative approach to phosphine synthesis [8]. Research conducted at Massachusetts Institute of Technology has demonstrated that elemental phosphorus can be directly functionalized using titanium amide reducing reagents to generate carbon-centered radicals that are readily trapped by phosphorus tetrahedral clusters [8]. This methodology generates triphenylphosphine at room temperature with 72% isolated yield, offering substantial improvements over traditional high-temperature industrial processes that employ molten sodium as a reducing agent [8]. Catalyst-Assisted C-P Bond Formation TechniquesPalladium-catalyzed phosphination represents the most widely employed methodology for carbon-phosphorus bond formation in the synthesis of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline [9] [10]. The use of bis[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(0) as a catalyst has proven particularly effective for large-scale synthesis [9]. This palladium complex facilitates the coupling of di-tert-butylphosphine with o-dibromobenzene derivatives, followed by subsequent coupling with phenylboronic acid to construct the desired biaryl phosphine framework [9]. Optimization studies have revealed that reaction conditions significantly influence both yield and selectivity in palladium-catalyzed phosphination reactions [11]. Temperature control is critical, with optimal conditions typically requiring 80-100°C for efficient carbon-phosphorus bond formation [9]. The choice of base also plays a crucial role, with sodium carbonate demonstrating superior performance compared to other inorganic bases [9]. Reaction times of 6-10 hours are typically required to achieve complete conversion [9]. The development of continuous flow microwave reactors has revolutionized catalyst-assisted phosphination techniques [12] [13]. Microwave irradiation serves as a co-catalyst, enabling reactions that are otherwise reluctant under conventional heating conditions [13]. The statistical occurrence of local overheating in the bulk mixture under microwave conditions enhances reaction efficiency and reduces reaction times by up to 25-fold compared to thermal variations [13]. Recent advances in copper-mediated phosphination have provided alternative catalytic pathways for carbon-phosphorus bond formation [14]. Organocopper cross-coupling reactions enable carbon-carbon bond formation at highly sterically hindered carbon centers, with experimental studies and theoretical calculations indicating relatively low activation energies due to copper(I)-palladium(II) interactions [14]. These compact transmetalation transition states are associated with minimal deformation energy of the reactants [14]. The implementation of polymer-incarcerated palladium catalysts has emerged as a promising approach for phosphination reactions [15]. These phosphinated polymer-incarcerated palladium catalysts demonstrate excellent catalytic activity without requiring externally added phosphine ligands [15]. The immobilization of palladium through the polymer-incarceration method facilitates suppression of metal poisoning by amines, with stabilization achieved through both phosphine moieties and benzene rings in the swollen polymer support [15]. Purification and Isolation ProtocolsThe purification of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline requires specialized protocols due to the compound's sensitivity to air and light [1] [3]. The compound exhibits air sensitivity and light sensitivity, necessitating storage under inert gas conditions at temperatures below 15°C [1] [3]. Standard purification methods must be adapted to accommodate these stability considerations.

Silica gel column chromatography represents the most versatile purification method for phosphine ligands, utilizing dichloromethane/pentane or hexane/chloroform solvent systems [16] [17]. The chromatographic separation must be conducted under strict inert atmosphere conditions to prevent oxidation of the phosphine functionality [16] [17]. The choice of solvent polarity is critical, with low polarity solvents and high activity adsorbents providing optimal compound separation outcomes [18]. High Performance Liquid Chromatography techniques have been developed specifically for easily oxidizable phosphine ligands [19] [20]. The addition of trace amounts of tris(2-carboxyethyl)phosphine to the aqueous mobile phase serves as a surrogate reagent to passivate the liquid chromatography column and eliminate on-column degradation and oxidation [19] [20]. This modification results in significantly improved method precision and sensitivity [19] [20]. Crystallization methods offer advantages for air-stable solid phosphines, with methanol serving as an effective recrystallization solvent [21]. The crystallization process can be performed without the need for chromatographic purification procedures, providing high purity products with excellent yields [21]. For industrial applications, crystallization methods are preferred due to their simplicity and scalability [21].

Advanced purification techniques include the use of 1,3-diphenyldisiloxane for the reduction of phosphine oxides with excellent functional group tolerance [22]. This methodology produces phosphines in exceptional purity, frequently requiring only filtration through a plug of silica gel [22]. The additive-free system demonstrates remarkable compatibility with various functional groups, including unprotected alcohols [22]. Scalability Challenges in Industrial ProductionIndustrial production of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline faces significant scalability challenges that impact economic viability and manufacturing efficiency [23] [24] [25]. The high cost of tert-butyl phosphine precursors represents a primary economic barrier, with di-tert-butylphosphine chloride priced at £12.34 per gram [23]. Alternative synthetic routes via phosphine oxide intermediates offer more cost-effective approaches, with the ability to produce phosphine oxides on scales exceeding 20 grams with simplified air-stable workup procedures [23]. Process safety considerations present substantial challenges for large-scale production [1] [3]. The air and moisture sensitivity of phosphine compounds necessitates specialized equipment and handling protocols [1] [3]. Inert atmosphere reactors and automated handling systems are required to maintain product quality and worker safety [1] [3]. The implementation of continuous flow technologies has emerged as a promising solution to mitigate both safety and instability issues related to traditional batch production methods [26].

Environmental impact considerations significantly influence industrial production strategies [7]. Traditional organophosphorus synthesis relies heavily on phosphorus trichloride, despite final consumer products not containing reactive phosphorus-chlorine bonds [7]. The development of phosphinate chemistry as a replacement for phosphorus trichloride offers substantial environmental benefits, as phosphinates are already available on industrial scales and represent the most environmentally benign phosphorus sources [7]. Yield optimization challenges arise from competing side reactions and incomplete conversions [23] [24]. The synthesis of di-tert-butylphosphine compounds suffers from volatility issues, with boiling points of 69°C at 16 millibar pressure leading to product loss during extended filtration procedures [23]. Process optimization through catalyst development and reaction condition refinement is essential for achieving economically viable yields [23]. Quality control requirements for phosphine ligands demand robust analytical methods capable of handling easily oxidizable compounds [19] [20]. The development of specialized High Performance Liquid Chromatography methods with reducing agent additives ensures accurate analytical assessment without sample degradation [19] [20]. In-line monitoring systems and real-time nuclear magnetic resonance spectroscopy provide valuable tools for process control in continuous flow systems [26]. Thermal Stability Profile4-(Di-tert-butylphosphino)-N,N-dimethylaniline exhibits moderate thermal stability typical of tertiary phosphine compounds. The compound maintains structural integrity at room temperature when stored under appropriate conditions, with a well-defined melting point range of 65-69°C [1] [2] [3]. This relatively low melting point is characteristic of organophosphine compounds containing bulky alkyl substituents, which tend to disrupt crystal packing efficiency. The thermal stability of the compound is significantly influenced by the presence of the bulky di-tert-butyl groups attached to the phosphorus center. These sterically demanding substituents provide kinetic stabilization against thermal decomposition processes that commonly affect less hindered phosphines [4] [5]. Under proper storage conditions, the compound remains stable at room temperature, though suppliers recommend storage temperatures below 15°C for optimal long-term stability [1] [3]. Decomposition Pathways and ProductsThermal decomposition of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline follows pathways consistent with other organophosphorus compounds. Upon heating beyond its melting point, the compound undergoes decomposition to produce several characteristic degradation products [1]: Table 3.1.1: Thermal Decomposition Products

The decomposition mechanism likely involves initial cleavage of the phosphorus-carbon bonds, particularly those involving the bulky tert-butyl groups. This process is consistent with studies on similar organophosphine compounds, where thermogravimetric analysis has shown that phenyl loss represents the rate-determining step in decomposition, with increased phenyl substitution decreasing thermal stability [4]. However, the presence of tert-butyl groups rather than phenyl groups may alter this mechanism, potentially leading to different decomposition kinetics. Thermal Analysis DataBased on available data and comparison with structurally similar compounds, the thermal behavior can be characterized as follows: Table 3.1.2: Thermal Stability Parameters

The compound's thermal behavior is influenced by the electronic and steric properties of its substituents. The electron-donating dimethylaniline moiety may contribute to thermal stability through electronic delocalization, while the bulky tert-butyl groups provide steric protection of the phosphorus center [7] [6]. Solubility Behavior in Organic MediaSolubility Profile4-(Di-tert-butylphosphino)-N,N-dimethylaniline displays solubility characteristics typical of organophosphine compounds, showing good solubility in organic solvents while being insoluble in water. This behavior is consistent with the compound's lipophilic nature resulting from the extensive organic substitution pattern [1] [3] [8]. Table 3.2.1: Solubility Properties in Various Solvents

Solubility MechanismsThe solubility behavior of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline can be understood through several factors: The compound's high solubility in organic solvents results from favorable intermolecular interactions between the organophosphine and organic solvent molecules. The bulky tert-butyl groups contribute to solubility in nonpolar solvents through van der Waals interactions, while the dimethylaniline moiety can participate in π-π stacking interactions with aromatic solvents [9] [8]. The complete insolubility in water is expected due to the absence of hydrogen bonding capability and the hydrophobic nature of the extensive organic substitution. The phosphorus center, while potentially capable of coordination interactions, does not provide sufficient hydrophilicity to overcome the hydrophobic contributions of the tert-butyl and dimethylaniline groups [1] [8]. Practical ImplicationsThe solubility profile has important implications for synthetic and analytical applications: Synthetic Applications: The good solubility in common organic solvents makes the compound suitable for use in various synthetic procedures, particularly in organometallic synthesis where it serves as a ligand. The solubility in toluene has been specifically utilized in palladium-catalyzed coupling reactions [10] [11]. Purification Methods: The differential solubility allows for effective purification through recrystallization from hexane, as demonstrated in synthetic procedures where the compound is purified by dissolution in organic solvents followed by crystallization [10]. Analytical Considerations: The solubility profile must be considered when developing analytical methods, particularly for chromatographic separations where the mobile phase selection will significantly impact retention and resolution. Redox Properties and Electrochemical CharacterizationElectrochemical BehaviorThe electrochemical properties of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline are influenced by both the phosphine functionality and the dimethylaniline moiety. While specific electrochemical data for this compound are limited, the behavior can be predicted based on the well-established electrochemical properties of its constituent functional groups. Phosphine Oxidation Behavior: Tertiary phosphines typically undergo oxidation at moderate positive potentials, with the exact potential depending on the electronic and steric properties of the substituents. The presence of electron-donating tert-butyl groups is expected to facilitate oxidation by increasing electron density at the phosphorus center [12] [13]. Dimethylaniline Contribution: The dimethylaniline moiety is known to undergo oxidation at approximately 1.0-1.5 V versus standard electrodes, forming radical cation species. In acidic buffers, N,N-dimethylaniline forms N,N,N',N'-tetramethylbenzidine at platinum electrodes due to anodic oxidation [14] [15]. Redox MechanismsTable 3.3.1: Expected Electrochemical Processes

The electrochemical behavior likely involves multiple processes:

Electrochemical ApplicationsThe compound's electrochemical properties make it potentially useful in several applications: Catalysis: The ability to undergo controlled oxidation/reduction may be exploited in catalytic cycles, particularly in cross-coupling reactions where the phosphine serves as a ligand [11] [12]. Materials Science: The redox properties could be relevant for applications in electronic materials or as components in redox-active systems [18]. Analytical Applications: The electrochemical behavior can be exploited for analytical determination of the compound or for studying its interactions with metal centers. Air/Moisture Sensitivity StudiesAir Sensitivity Characteristics4-(Di-tert-butylphosphino)-N,N-dimethylaniline exhibits significant air sensitivity, requiring handling under inert atmosphere conditions. This sensitivity is characteristic of tertiary phosphines, which are susceptible to oxidation when exposed to atmospheric oxygen [1] [3] [8] [19]. Table 3.4.1: Sensitivity Profile

Oxidation MechanismsThe air sensitivity primarily results from the susceptibility of the phosphorus center to oxidation. Upon exposure to atmospheric oxygen, the compound undergoes oxidation to form the corresponding phosphine oxide: R₃P + ½O₂ → R₃P=O This oxidation process is generally irreversible under normal conditions and leads to loss of the compound's coordination properties. The rate of oxidation depends on several factors including temperature, oxygen concentration, and the presence of catalysts or promoters [20] [21]. Moisture SensitivityThe compound's moisture sensitivity stems from several factors:

Degradation MonitoringThe stability of 4-(Di-tert-butylphosphino)-N,N-dimethylaniline under various conditions can be monitored using several analytical techniques: Spectroscopic Methods: ³¹P NMR spectroscopy is particularly useful for monitoring phosphine oxidation, as the chemical shift changes dramatically upon conversion to the phosphine oxide (δ ~50-60 ppm for phosphine oxide vs. ~-10 to -30 ppm for phosphine) [23] [3]. Chromatographic Analysis: Gas chromatography or HPLC can be used to quantify the remaining compound and identify degradation products [24]. Physical Observation: Changes in color (from white/light yellow to darker hues) or physical appearance can indicate decomposition processes [1] [3]. XLogP3 3.6

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Irritant Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|